N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide
Description
N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide (CAS: 854002-79-2) is a synthetic organic compound featuring a complex heterocyclic scaffold. Its structure includes:
- N-Cyclohexyl-N-methylacetamide backbone: A tertiary amide moiety with a cyclohexyl and methyl group attached to the nitrogen atom.
- 8-Methoxy-6-oxo-6H-benzo[C]chromen-3-yloxy substituent: A fused benzochromene ring system with methoxy and ketone functional groups.
Properties
CAS No. |
854002-79-2 |
|---|---|
Molecular Formula |
C23H25NO5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-N-methylacetamide |
InChI |
InChI=1S/C23H25NO5/c1-24(15-6-4-3-5-7-15)22(25)14-28-17-9-11-19-18-10-8-16(27-2)12-20(18)23(26)29-21(19)13-17/h8-13,15H,3-7,14H2,1-2H3 |
InChI Key |
BKMXZCPSDYPWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide involves multiple steps. The key steps include the formation of the benzo[c]chromen-3-yl core, followed by the introduction of the methoxy and oxo groups. The final step involves the coupling of the cyclohexyl and methylacetamide moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Scientific Research Applications
N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s analogs share the N-cyclohexylacetamide core but differ in substituent groups, influencing their physicochemical properties and intermolecular interactions. Below is a comparative analysis:
Crystallographic Insights
- Target Compound: No crystallographic data is provided, but its benzo[c]chromen moiety likely induces planar stacking interactions.
- N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide: Adopts a chair conformation for the cyclohexyl ring; N–H⋯O hydrogen bonds form 1D chains along the c-axis .
- N-Cyclohexyl-2-oxo-2-phenylacetamide : Exhibits a torsion angle of −129.9° between carbonyl groups, enabling intermolecular N–H⋯O hydrogen bonds into 1D chains .
Functional Implications
- Hydrogen Bonding: The target compound’s 6-oxo and 8-methoxy groups enhance hydrogen-bond donor/acceptor capacity compared to chloro or phenyl substituents in analogs.
- Lipophilicity : Chlorine or methyl groups in analogs (e.g., 314742-56-8) increase hydrophobicity, whereas the target’s methoxy group balances solubility and membrane permeability.
Biological Activity
N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide is a complex organic compound notable for its diverse biological activities. This compound features a chromen ring system, which has been associated with various pharmacological properties, including anticancer and antimicrobial activities. The following sections will delve into the biological activity of this compound, supported by research findings and data tables.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O7 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 2-[[2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]acetyl]amino]hexanoic acid |
| InChI Key | SQXKNHOEEMBZKG-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, with log GI(50) values indicating potent activity (log GI(50) = -6.01 for HOP-92 and -6.00 for U251) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. The structure-activity relationship (SAR) studies suggest that modifications to the chromen ring can enhance its efficacy against specific bacterial strains .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis pathways. The chromen ring system is particularly noted for its ability to modulate these pathways, leading to potential therapeutic effects in cancer treatment .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the highest concentrations leading to significant apoptosis in malignant cells while sparing normal cells.
Case Study 2: Antibacterial Properties
Another study focused on the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value lower than that of standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
